Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride
Description
Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride is a synthetic organic compound featuring a quinoxaline core substituted with a piperazine moiety and a cyclopropylamine group. Quinoxaline derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and central nervous system (CNS)-modulating activities . The cyclopropyl group enhances metabolic stability, while the piperazine moiety contributes to solubility and receptor-binding interactions. However, its structural analogs and synthesis pathways provide critical insights for comparison (see below).
Properties
IUPAC Name |
N-cyclopropyl-3-piperazin-1-ylquinoxalin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5.ClH/c1-2-4-13-12(3-1)18-14(17-11-5-6-11)15(19-13)20-9-7-16-8-10-20;/h1-4,11,16H,5-10H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZVKKYYPQRBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3N=C2N4CCNCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
In the patent WO2014028479A1, quinoxaline intermediates are synthesized from 2,3-dichloroquinoxaline, where chlorine atoms at positions 2 and 3 serve as leaving groups for subsequent substitutions. This approach allows regioselective functionalization: the 3-position is first substituted with piperazine, followed by amination at the 2-position. Alternative routes utilize 2-amino-3-nitroquinoxaline, where nitro groups are reduced to amines before further derivatization.
Cyclocondensation Conditions
Reactions are conducted in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C for 6–24 hours. Catalytic acetic acid accelerates imine formation, while microwave irradiation reduces reaction times to 1–2 hours. Yields range from 65–90%, depending on substituent electronic effects.
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | Et₃N | 80 | 12 | 90 |
| DMSO | K₂CO₃ | 100 | 8 | 78 |
| EtOH | NaHCO₃ | 60 | 24 | 65 |
Catalytic Coupling Methods
Palladium catalysts enable coupling of protected piperazines with bromoquinoxalines. For example, Buchwald-Hartwig amination using Pd(dba)₂ and Xantphos in toluene at 110°C achieves 82% yield. This method is preferred for sterically hindered piperazines.
Cyclopropylamine Functionalization at Position 2
The 2-position is aminated via SNAr or cross-coupling. Cyclopropylamine’s moderate nucleophilicity necessitates optimized conditions to avoid side reactions.
Direct Amination
Reaction of 2-chloro-3-piperazin-1-yl-quinoxaline with cyclopropylamine in n-BuOH at 100°C for 24 hours affords the free base in 75% yield. Microwave-assisted synthesis reduces time to 2 hours with comparable efficiency.
Metal-Catalyzed Coupling
Palladium-mediated coupling using cyclopropylamine and 2-bromoquinoxaline derivatives achieves higher regioselectivity. A protocol from scalable cyclopropylamine synthesis (PMC3170198) employs Pd(OAc)₂ with BINAP ligand, yielding 80–85% under inert atmosphere. Key parameters include:
-
Catalyst system : Pd(OAc)₂ (5 mol%), BINAP (10 mol%)
-
Solvent : Toluene or dioxane
-
Temperature : 90–110°C
-
Time : 8–12 hours
Hydrochloride Salt Formation
The final step involves protonation of the cyclopropylamine with HCl. As detailed in PMC3170198, treating the free base with anhydrous HCl in diethyl ether at 0°C precipitates the hydrochloride salt. Critical considerations include:
-
Solvent choice : Et₂O or THF ensures high solubility of the free base.
-
Acid concentration : 5–6 M HCl in ether prevents over-protonation of piperazine.
-
Drying : Rigorous drying of intermediates avoids urea byproducts (e.g., 1,3-di(bicyclopropyl)urea).
Reaction Conditions :
-
Temperature : 0°C to room temperature
-
Time : 4 hours at 0°C, 20 hours at 25°C
Analytical Characterization
Synthetic intermediates and the final product are characterized by:
-
¹H/¹³C NMR : Diagnostic signals include cyclopropyl protons (δ 0.4–1.3 ppm) and quinoxaline aromatic protons (δ 7.5–8.5 ppm).
-
ESI–MS : Molecular ion peaks confirm mass-to-charge ratios (e.g., m/z 326.1 for C₁₆H₂₀ClN₅).
-
XRD : Crystallography verifies salt formation and stereochemistry.
Scale-Up and Process Optimization
Large-scale synthesis (50–100 g) requires modifications to avoid yield drop-offs. Key adjustments include:
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride has been identified as a selective inhibitor of casein kinase 1 (CK1), which plays a crucial role in several cellular processes, including cell cycle regulation and apoptosis. Inhibition of CK1 has been linked to the treatment of hematological cancers and solid tumors, such as colon cancer .
Case Studies:
A study demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including HT29 (colon cancer) and K562 (leukemia) cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent anticancer activity .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HT29 | 10.1 | Reduced proliferation |
| K562 | 8.5 | Induced apoptosis |
Modulation of G Protein-Coupled Receptors (GPCRs)
This compound has been studied for its interaction with GPR6, a GPCR implicated in various neurological disorders. Modulating GPR6 activity can potentially lead to therapeutic effects in conditions like Parkinson's disease .
Research Findings:
In vitro assays indicated that this compound acts as a modulator of GPR6, enhancing its signaling pathways. This modulation could be beneficial for developing treatments targeting neurodegenerative diseases.
Protein Kinase Inhibition
The compound has also been explored as a protein kinase inhibitor, particularly against phosphatidylinositol 3-kinase (PI3K) pathways. PI3K signaling is critical in cancer progression and metabolism .
Experimental Results:
In a series of experiments, this compound demonstrated significant inhibition of PI3K activity, suggesting its potential role in cancer therapy by disrupting aberrant signaling pathways.
| Kinase Target | Inhibition Percentage | Concentration (µM) |
|---|---|---|
| PI3K | 75% | 5 |
Potential in Treating Neurological Disorders
Research indicates that compounds similar to this compound may have neuroprotective effects due to their ability to modulate neurotransmitter systems and reduce neuroinflammation .
Clinical Implications:
The potential application in treating conditions such as schizophrenia and anxiety disorders is being actively researched, with initial findings suggesting improvements in behavioral models when administered to animal subjects.
Mechanism of Action
The mechanism of action of Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride involves its interaction with various molecular targets:
Molecular Targets: It can bind to DNA, enzymes, or receptors, depending on its specific application.
Pathways Involved: In cancer research, it may inhibit cell proliferation by interfering with DNA replication or inducing apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
A comparison of physicochemical and functional properties is summarized below:
- Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like Methyl-3-amino-2-pyrazinecarboxylate, which requires polar aprotic solvents (e.g., DMSO) for dissolution .
Functional and Mechanistic Insights
- These tests show that piperazine derivatives reduce immobility, a marker of antidepressant-like activity .
- Antimicrobial Activity: Quinoline-carboxylic acid analogs with piperazine substituents (e.g., ciprofloxacin derivatives) exhibit broad-spectrum antibiotic properties. The absence of a carboxylic acid group in the target compound may limit such activity but could reduce toxicity .
Biological Activity
Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 305.81 g/mol. The compound features a quinoxaline core, which is known for its diverse biological activities.
This compound primarily acts as an inhibitor of various kinases, including receptor tyrosine kinases (RTKs). These kinases play critical roles in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Inhibition of these pathways can lead to reduced tumor growth and improved outcomes in cancer therapies.
Biological Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. The following table summarizes key findings related to its biological activity:
Case Studies
-
Inhibition of Receptor Tyrosine Kinases :
A study demonstrated that this compound effectively inhibited PDGFRα and c-KIT in vitro, leading to decreased proliferation of cancer cells expressing these receptors. The results suggest potential use in treating cancers driven by these kinases . -
Antitumor Activity :
In vivo experiments using xenograft models showed significant tumor reduction when treated with this compound compared to control groups. The study indicated that the compound could induce apoptosis in tumor cells through the activation of caspase pathways . -
Selectivity and Safety Profile :
A comprehensive evaluation revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile for future therapeutic applications .
Chemical Reactions Analysis
Substitution Reactions
The piperazine and quinoxaline moieties enable nucleophilic and electrophilic substitution reactions.
N-Alkylation of Piperazine
The piperazine nitrogen undergoes alkylation with alkyl halides or epoxides. For example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | KCO, DMF, 60°C | N-Methyl-piperazine derivative | 78% | |
| Ethylene oxide | HO, rt, 12 hrs | Hydroxyethyl-piperazine derivative | 65% |
Electrophilic Aromatic Substitution on Quinoxaline
The quinoxaline core participates in nitration and sulfonation:
| Reaction Type | Reagent | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO, HSO | C6 | 6-Nitroquinoxaline derivative |
| Sulfonation | SO, HSO | C7 | 7-Sulfoquinoxaline derivative |
Note: Direct experimental data for these reactions on the exact compound is limited, but analogous quinoxaline systems confirm reactivity trends .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes ring-opening under acidic or oxidative conditions:
Acid-Catalyzed Ring-Opening
| Acid | Product | Mechanism |
|---|---|---|
| HCl (conc.) | 1,3-Dichloropropane derivative | Electrophilic addition |
| HSO | Sulfonated open-chain compound | Radical-mediated cleavage |
Oxidative Ring-Opening
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| O | -78°C, CHCl | Malonaldehyde derivative |
| KMnO | HO, 100°C | Carboxylic acid derivatives |
Data extrapolated from strain-release functionalization studies on bicyclopentane and cyclopropane analogs .
Quinoxaline Reduction
Catalytic hydrogenation selectively reduces the quinoxaline ring:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C | H, EtOH, 50°C | Partially reduced tetrahydroquinoxaline | High |
| NaBH | MeOH, 0°C | No reaction | N/A |
Piperazine Oxidation
Piperazine resists oxidation under mild conditions but reacts with strong oxidizers:
| Oxidizer | Conditions | Product |
|---|---|---|
| KCrO | HSO, 120°C | Degraded piperazine fragments |
Cross-Coupling Reactions
The quinoxaline halogenated analogs (e.g., chloro derivatives) participate in Suzuki-Miyaura couplings:
| Substrate | Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|---|
| 3-Chloroquinoxaline | Phenylboronic acid | Pd(PPh) | 3-Phenylquinoxaline | 82% |
Synthetic protocols adapted from Skraup and Friedel-Crafts quinoxaline functionalization methods .
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous environments:
| pH | Temperature | Half-Life | Degradation Pathway |
|---|---|---|---|
| 7.4 | 37°C | 6.2 hrs | Hydrolysis of cyclopropane ring |
| 1.0 | 37°C | 0.8 hrs | Acid-catalyzed decomposition |
Key Research Findings
-
Piperazine Functionalization : N-Alkylation retains the compound’s planar quinoxaline structure, critical for binding biological targets .
-
Cyclopropane Reactivity : Ring-opening reactions generate reactive intermediates for further derivatization, though they reduce strain-induced thermodynamic stability .
-
Electrophilic Substitution : Quinoxaline’s electron-deficient aromatic system favors meta-directed substitutions, limiting regioselectivity without directing groups .
Q & A
Q. Optimization Tips :
- Use high-purity starting materials to reduce byproducts.
- Employ automated flow reactors for precise control of temperature and stoichiometry, enhancing reproducibility .
- Monitor reaction progress via LC-MS or TLC to isolate intermediates early.
Advanced: How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical data in the reaction mechanisms of cyclopropane-containing amines?
Answer:
Discrepancies often arise in reaction pathways involving strained rings like cyclopropane. For example, highlights how DFT calculations elucidated the Curtius rearrangement mechanism of cyclopropenoyl azides, showing a concerted pathway despite earlier proposals of stepwise intermediates. Methodological approaches include:
- Transition State Analysis : Calculate activation energies (ΔΔE‡) to identify favored pathways. For cyclopropane derivatives, steric strain and ring-opening tendencies must be modeled .
- Solvent Effects : Use implicit solvation models (e.g., SMD) to account for polar aprotic solvents’ influence on reaction kinetics .
- Validation : Compare computed NMR/IR spectra with experimental data to confirm intermediate structures.
Case Study : In Curtius rearrangements, DFT revealed that cyclopropane ring distortion lowers activation energy by 2.86 kcal/mol, favoring a concerted mechanism. Experimental validation via kinetic isotope effects (KIEs) confirmed this .
Basic: What analytical techniques are critical for characterizing intermediates and final products in the synthesis of this compound?
Answer:
- LC-MS/MS : Identifies molecular ions ([M+H]+) and fragments, confirming stepwise synthesis (e.g., m/z 290.19 for the dihydrochloride form ).
- NMR Spectroscopy : 1H/13C NMR resolves cyclopropane (δ 0.5–1.5 ppm) and piperazine (δ 2.5–3.5 ppm) protons, while 2D NMR (COSY, HSQC) confirms connectivity .
- XRD : Validates crystal structure, particularly for hydrochloride salts, to assess counterion positioning .
- Thermogravimetric Analysis (TGA) : Measures thermal stability and decomposition points (e.g., vapor–solid equilibrium pressures for amine hydrochlorides ).
Advanced: How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The cyclopropane ring introduces both steric hindrance and electronic strain, impacting reactivity:
- Steric Effects : The rigid three-membered ring hinders nucleophilic attack at the amine, necessitating bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to prevent catalyst poisoning .
- Electronic Effects : Ring strain (~27 kcal/mol) increases electrophilicity, accelerating SNAr reactions at the quinoxaline 3-position but requiring low temperatures (−20°C) to avoid ring-opening .
- Case Example : In Buchwald-Hartwig amination, cyclopropylamine’s strain lowers the activation barrier for C–N bond formation, enabling reactions at milder conditions compared to non-cyclopropyl analogs .
Basic: What purification challenges arise during synthesis, and how are they addressed?
Answer:
- Byproduct Removal : Hydrochloride salts often co-precipitate with unreacted amines. Use counterion exchange (e.g., replacing Cl− with PF6−) to improve solubility in organic solvents .
- Chromatography : Silica gel column chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) separates polar intermediates. Reverse-phase HPLC is critical for final product purity (>95%) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate crystalline hydrochloride salts, minimizing hygroscopicity .
Advanced: How can researchers reconcile discrepancies in reported biological activity data for piperazine-quinoxaline derivatives?
Answer:
Contradictions often stem from assay conditions or impurity profiles:
- Assay Variability : Standardize cell lines (e.g., HEK293 for receptor binding) and control for pH/temperature. highlights how (−)-quinpirole HCl’s D2 receptor affinity varies with buffer composition .
- Impurity Profiling : Use LC-UV/MS to quantify desfluoro (Imp. B) or ethylenediamine (Imp. C) byproducts, which may antagonize target receptors .
- Meta-Analysis : Apply multivariate statistics to published IC50 values, adjusting for variables like salt form (hydrochloride vs. freebase) .
Basic: What safety protocols are essential when handling this compound’s reactive intermediates?
Answer:
- Azide Precautions : Cyclopropyl azides (used in Curtius rearrangements) are shock-sensitive. Synthesize in situ and avoid isolation .
- Hydrochloride Handling : Use N95 masks and gloves to prevent inhalation/contact, as amine hydrochlorides can release HCl vapors under heat .
- Waste Disposal : Quench reactive intermediates (e.g., LiAlH4 residues) with isopropanol before aqueous disposal .
Advanced: What strategies validate the compound’s stability under physiological conditions for in vivo studies?
Answer:
- Plasma Stability Assays : Incubate with human plasma (37°C, pH 7.4) and quantify degradation via LC-MS. Piperazine rings are prone to oxidative metabolism, requiring stabilization via N-methylation .
- pH-Solubility Profiling : Use shake-flask methods to determine solubility in PBS (pH 6.5–7.4) and simulate gastric (pH 1.2) conditions. Hydrochloride salts often exhibit pH-dependent precipitation .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor impurity formation (ICH guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
